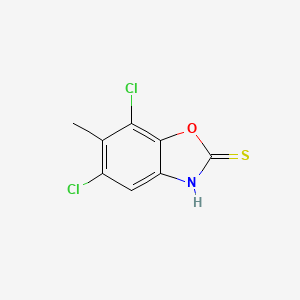

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Synthesis Analysis

Benzoxazole has been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecular structure of benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

The reaction between 2-aminophenol and thiourea at 200 °C for 2 h produced benzoxazole-2-thiol which was further reacted with methyl chloroacetate in methanol for 6 h at reflux .Physical And Chemical Properties Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . The compounds displayed light yellow color solid; IR (KBr) cm −1: 164O (C=N), 1450 (C=C), 740 (C–Cl); 1 H NMR (CHCl 3) ppm: δ 7.2 (s, 1H, Ar H), δ 7.39 (s, 1H, Ar H); 13 C NMR (CHCl 3): δ 115.32, 116.9, 125.12, 130.2, 141.41, 145.4, 156.34; MS: (M +) m/z 229, m/z +2 231, m/z +4 233; Anal.Calcd for C 7 H 2 Cl 2 N 4 O (229.02): C 36.71, H 0.88, N, 24.46; found: C 36.69, H 0.83, N 24.42 .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Benzoxazole, which includes “5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol”, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Medicinal Chemistry

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Pharmaceutical Applications

Benzoxazole derivatives have been used in the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Antimicrobial Activity

Benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains . For example, some compounds have shown high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .

Anticancer Activity

Benzoxazole compounds have also demonstrated anticancer activity. Some compounds have shown promising anticancer activity in comparison to 5-fluorouracil .

Industrial Applications

In the industrial sector, benzoxazole derivatives are used as intermediates for the preparation of new materials . They have been synthesized using a variety of well-organized synthetic methodologies under different reaction conditions and catalysts .

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more . Therefore, it can be inferred that the compound likely interacts with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.

Mode of Action

Benzoxazole derivatives have been found to inhibit the growth of various bacterial and fungal strains . This suggests that the compound may interact with its targets, leading to the disruption of essential biological processes and resulting in the inhibition of microbial growth.

Biochemical Pathways

These could include pathways involved in microbial growth, inflammation, cancer progression, and more .

Result of Action

Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities . This suggests that the compound’s action results in the inhibition of microbial growth and potentially the inhibition of cancer cell proliferation.

Safety and Hazards

Eigenschaften

IUPAC Name |

5,7-dichloro-6-methyl-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NOS/c1-3-4(9)2-5-7(6(3)10)12-8(13)11-5/h2H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLKSPUYOZZJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)OC(=S)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)

![3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2465980.png)

![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)